2-Methylbutyroylcarnitine
Overview
Description
2-Methylbutyrylcarnitine is a member of the acylcarnitine class of compounds, which are organic molecules containing a fatty acid linked to carnitine through an ester bond. Specifically, 2-Methylbutyrylcarnitine is a C5-acylcarnitine with a 2-methylbutyryl group as the acyl substituent. This compound is practically insoluble in water and is weakly acidic. It is primarily found in the membrane and extracellular space within cells and can be detected in urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyrylcarnitine typically involves the esterification of 2-methylbutyric acid with carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The exact synthetic route may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-Methylbutyrylcarnitine may involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and efficiency. The production process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyrylcarnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Methylbutyrylcarnitine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of 2-Methylbutyrylcarnitine depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-Methylbutyrylcarnitine has several scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is involved in metabolic studies, particularly in understanding fatty acid metabolism and related disorders.
Medicine: It is used in the diagnosis of metabolic disorders, such as branched-chain organic acidurias, by analyzing urinary organic acids and acylcarnitines in plasma or dried blood spots
Mechanism of Action
2-Methylbutyrylcarnitine exerts its effects through its role in fatty acid metabolism. It is involved in the transport of fatty acids into the mitochondria for β-oxidation, a process that generates energy. The compound binds to specific receptors and enzymes, facilitating the conversion of fatty acids into energy. In the context of metabolic disorders, elevated levels of 2-Methylbutyrylcarnitine indicate a deficiency in the dehydrogenase enzyme specific for isobutyryl-CoA .
Comparison with Similar Compounds
2-Methylbutyrylcarnitine can be compared with other acylcarnitines, such as:
Acetylcarnitine: Involved in the transport of acetyl groups into the mitochondria.
Propionylcarnitine: Involved in the transport of propionyl groups.
Butyrylcarnitine: Involved in the transport of butyryl groups.
The uniqueness of 2-Methylbutyrylcarnitine lies in its specific role in the metabolism of branched-chain fatty acids and its diagnostic significance in metabolic disorders .
Properties
IUPAC Name |
3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPDBBYTYJYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423789 | |
Record name | 2-Methylbutyroylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylbutyroylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31023-25-3 | |
Record name | 2-Methylbutyroylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylbutyroylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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